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Compound of Interest

Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726

Methyl 9-Formylnonanoate, also known as Methyl 9-oxononanoate, is a bifunctional organic
molecule containing both a methyl ester and a terminal aldehyde group.[1][2] This structure
makes it a valuable intermediate in organic synthesis.[1][3]

Key Attributes and Applications:

e Synthetic Versatility: The presence of two distinct reactive sites, the ester and the aldehyde,
allows for a wide range of chemical transformations. It serves as a precursor in the synthesis
of complex organic molecules, including pharmaceuticals and agrochemicals.[3]

 Industrial Relevance: It finds applications in the flavor and fragrance industry and is used in
the formulation of cosmetics.[3]

 Biological Significance: 9-Oxononanoic acid, the parent carboxylic acid, is a product of lipid
peroxidation, particularly from the oxidative cleavage of linoleic acid.[1] This links Methyl 9-
Formylnonanoate to biological processes such as cell signaling and oxidative stress.

A thorough understanding of its electronic structure, conformational landscape, and reactivity is
crucial for leveraging its full potential. Theoretical and computational studies provide a powerful
avenue to explore these aspects at a molecular level.

Part 2: The Computational Lens: A Theoretical
Framework for Analysis

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b180726?utm_src=pdf-interest
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://www.benchchem.com/product/b047897
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-9-oxononanoate
https://www.benchchem.com/product/b047897
https://www.chemimpex.com/products/39019
https://www.chemimpex.com/products/39019
https://www.chemimpex.com/products/39019
https://www.benchchem.com/product/b047897
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Theoretical studies, particularly those employing quantum chemical methods, offer a predictive
and explanatory framework that complements experimental investigations. Density Functional
Theory (DFT) has emerged as a robust and widely used method for studying organic molecules
due to its favorable balance of accuracy and computational cost.[4][5]

The Pillars of a Theoretical Investigation:

 Structural Elucidation: Determining the most stable three-dimensional arrangement of atoms
(the global minimum on the potential energy surface) and identifying other low-energy
conformers.

e Spectroscopic Characterization: Predicting spectroscopic data (e.g., IR, NMR) to aid in the
identification and characterization of the molecule.

o Reactivity Insights: Analyzing the electronic structure to predict sites of reactivity and
understand potential reaction mechanisms.

This guide will now delve into the practical application of these theoretical pillars to the study of
Methyl 9-Formylnonanoate.

Part 3: In Silico Exploration: A Step-by-Step
Methodological Approach

This section outlines a series of computational experiments that form the core of a theoretical
investigation of Methyl 9-Formylnonanoate.

Geometry Optimization: In Search of Molecular Stability

The first and most fundamental step in any theoretical study is to determine the molecule's
equilibrium geometry. This is achieved by finding the coordinates on the potential energy
surface where the net forces on all atoms are zero.

Experimental Protocol: Geometry Optimization

e Initial Structure Generation: A 2D or 3D structure of Methyl 9-Formylnonanoate is drawn
using a molecular editor.
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o Choice of Theoretical Method: The B3LYP functional with a 6-31G(d,p) basis set is a
common and reliable choice for organic molecules.[4]

» Computation: The geometry optimization calculation is performed using a quantum chemistry

software package like Gaussian.

 Verification of Minimum: A frequency calculation is subsequently performed to ensure that

the optimized structure corresponds to a true energy minimum (i.e., no imaginary

frequencies).

Data Presentation: Optimized Geometric Parameters (Hypothetical)

Parameter Bond/Angle Value (Al°)
Bond Length C=0 (aldehyde) 1.21

C=0 (ester) 1.22

C-O (ester) 1.35

O-CHa3 (ester) 1.44

Bond Angle O=C-H (aldehyde) 1245

0=C-O (ester)

123.0

C-O-C (ester)

116.0

Visualization: Optimized Molecular Structure

Optimized structure of Methyl 9-Formylnonanoate.

Vibrational Analysis: Predicting the Infrared Spectrum

Frequency calculations not only confirm that an optimized structure is a true minimum but also

provide theoretical vibrational frequencies that can be correlated with experimental infrared (IR)

spectra.

Experimental Protocol: Frequency Calculation
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 Input: The optimized geometry of Methyl 9-Formylnonanoate.

o Computation: A frequency calculation is performed at the same level of theory as the
optimization.

e Analysis: The calculated frequencies and their corresponding vibrational modes are
analyzed. It is common practice to scale the calculated frequencies by an empirical factor to
better match experimental data.

Data Presentation: Predicted Vibrational Frequencies (Hypothetical)

Frequency (cm~) (Scaled) Vibrational Mode Functional Group
2920 C-H stretch Alkyl chain

2850 C-H stretch Alkyl chain

2720 C-H stretch Aldehyde

1740 C=0 stretch Ester

1725 C=0 stretch Aldehyde

1245 C-O stretch Ester

NMR Spectral Prediction: A Tool for Structural
Verification

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of
1H and 3C atoms, which are invaluable for structural elucidation and verification.

Experimental Protocol: NMR Calculation
e Method: The Gauge-Independent Atomic Orbital (GIAO) method is typically used.
o Computation: NMR calculations are performed on the optimized geometry.

o Referencing: The calculated absolute shieldings are converted to chemical shifts by
referencing them to a standard compound (e.g., tetramethylsilane, TMS), which is calculated
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at the same level of theory.

Data Presentation: Predicted 3C NMR Chemical Shifts (Hypothetical)

Carbon Atom Predicted Chemical Shift (ppm)
C=0 (aldehyde) 202.5

C=0 (ester) 174.0

O-CHs (ester) 51.5

CHz adjacent to aldehyde 43.9

CH:z adjacent to ester 34.1

Other CH:z 22.7-295

Frontier Molecular Orbital Analysis: Understanding

Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are key indicators of a molecule's reactivity.

« HOMO: Represents the ability to donate an electron (nucleophilicity).
o LUMO: Represents the ability to accept an electron (electrophilicity).
« HOMO-LUMO Gap: A smaller gap suggests higher reactivity.

Visualization: Frontier Molecular Orbital Energy Levels

Methyl 9-Formylnonanoate

Energy Gap

HOMO | 5 _.Z_e_\{____ LUMO
-7.2 eV -1.5eV
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Click to download full resolution via product page
HOMO-LUMO energy levels of Methyl 9-Formylnonanoate.

The analysis of the spatial distribution of these orbitals would likely show the HOMO localized
on the aldehyde oxygen and the LUMO on the aldehyde carbon, indicating the primary sites for
nucleophilic and electrophilic attack, respectively.

Part 4: Bridging Theory and Application

The insights gained from these theoretical studies have direct practical implications:

o Drug Development: Understanding the molecule's shape, electrostatic potential, and reactive
sites is crucial for designing interactions with biological targets.

» Reaction Design: The predicted reactivity from FMO analysis can guide the design of new
synthetic routes and the prediction of reaction outcomes.

o Spectroscopic Analysis: Theoretically predicted spectra can aid in the interpretation of
experimental data, especially for complex molecules or reaction mixtures.

Part 5: Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for the modern
researcher. For a molecule like Methyl 9-Formylnonanoate, these methods allow for a deep
and predictive understanding of its structure, properties, and reactivity. The in silico protocols
outlined in this guide provide a roadmap for conducting a thorough theoretical investigation,
ultimately accelerating research and development in the various fields where this versatile
molecule finds application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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